(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
Overview
Description
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O and its molecular weight is 417.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
The compound has been identified as a potent and selective inhibitor of bacterial acetyl coenzyme-A carboxylase (AccC), which is essential for pathogen survival. This makes it a significant candidate for antibacterial applications. A study highlighted its inhibitory effectiveness against a sensitized strain of Escherichia coli (Cheng et al., 2009).
Role in Heterocyclic Chemistry
The compound belongs to a class of molecules that are pivotal in heterocyclic chemistry. Research has shown various methods of synthesizing and functionalizing similar structures for diverse applications, indicating the versatility and significance of such compounds in chemical research (Yıldırım et al., 2005).
Antifungal and Analgesic Activities
A study synthesized various imidazo[4,5-b]pyridine derivatives, demonstrating pronounced anti-inhibitory effects against bacteria and fungi. Additionally, certain derivatives showed notable analgesic activity in animal models, suggesting potential for therapeutic applications (Has, 2015).
Synthesis Techniques and Derivatives
Research in this area has also focused on the synthesis of various derivatives and related compounds. These studies provide insights into the chemical properties and potential applications of these molecules in fields like drug development and material science (Smolyar et al., 2007).
Potential Anticoagulant Applications
Derivatives of imidazo[4,5-b]pyridine have been explored as potential anticoagulant agents. This highlights the compound's potential in developing novel therapies for conditions requiring anticoagulation (Yang et al., 2015).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-1-[(1R)-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-17-8-4-2-6-15(17)13-26-23-28-22-20(12-10-18(27-22)21(25)30)29(23)19-11-9-14-5-1-3-7-16(14)19/h1-8,10,12,19H,9,11,13H2,(H2,25,30)(H,26,27,28)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDYPMSWYPANZ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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